Octahydroxyanthraquinone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
169132-62-1 |
|---|---|
Molecular Formula |
C14H8O10 |
Molecular Weight |
336.21 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O10/c15-5-1-2(8(18)12(22)11(21)7(1)17)6(16)4-3(5)9(19)13(23)14(24)10(4)20/h17-24H |
InChI Key |
KOWBNNJAGJIIJW-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1O)O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)O)O |
Origin of Product |
United States |
Contextualization of Polyhydroxyanthraquinone Derivatives in Advanced Materials Science
Polyhydroxyanthraquinones (PHAQs) are a class of organic molecules that have garnered substantial attention in the field of advanced materials science. researchgate.netacs.org Their rigid structure, coupled with the presence of multiple redox-active hydroxyl groups, makes them highly attractive for a range of applications. acs.orgnih.gov
One of the most promising areas of application for PHAQs is in the development of sustainable energy storage systems. researchgate.netacs.org Researchers are actively investigating these compounds as organic electrode materials (OEMs) for high-voltage batteries. researchgate.netacs.org The motivation behind this research lies in the potential for PHAQs to serve as environmentally friendly and geographically independent alternatives to traditional inorganic electrode materials. researchgate.netacs.org The polyphenolic moieties on the anthraquinone (B42736) backbone can undergo reversible redox reactions at high potentials, which is a desirable characteristic for high-energy-density batteries. acs.orgnih.gov
Beyond energy storage, certain derivatives of PHAQs have shown potential in the realm of optoelectronics. For instance, esters of octahydroxyanthraquinone have been found to exhibit liquid crystal properties, which could be leveraged for applications such as liquid crystal displays (LCDs). wikipedia.org The ability of these disc-shaped molecules (discotic mesogens) to self-assemble into ordered structures is also being explored for use in organic light-emitting diodes (OLEDs), field-effect transistors, and photovoltaics. iisermohali.ac.iniisermohali.ac.in
Historical Perspectives in Octahydroxyanthraquinone Research and Discovery
The first documented synthesis of octahydroxyanthraquinone was achieved in 1911 by Georg von Georgievics. wikipedia.org The historical synthesis involved the oxidation of 1,2,3,5,6,7-hexahydroxyanthraquinone, commonly known as rufigallol (B1680268), in the presence of boric acid and mercuric oxide in sulfuric acid at a high temperature of 250 °C. wikipedia.orgsemanticscholar.org
Despite its early discovery, this compound did not immediately find a significant application. In fact, early 20th-century literature on dye chemistry noted that it was "worthless as a mordant dye". archive.org This initial assessment stands in stark contrast to the compound's current value in advanced materials research, highlighting a significant shift in the scientific community's interest and understanding of its potential.
Current Research Landscape and Emerging Trends Concerning Octahydroxyanthraquinone
Traditional Synthesis Routes
The foundational methods for synthesizing this compound have been established for over a century, relying on classical organic chemistry reactions. These routes, while effective, often involve harsh conditions and hazardous materials.
Oxidation of Rufigallol Precursors
The primary traditional method for preparing this compound involves the oxidation of a precursor molecule, 1,2,3,5,6,7-hexahydroxyanthraquinone, which is also known as rufigallol. wikipedia.org This conversion is achieved by treating rufigallol with an oxidizing agent in a strong acid medium at high temperatures. wikipedia.orgbuecher.de A specific documented procedure involves the use of boric acid and mercuric oxide in concentrated sulfuric acid, with the reaction mixture heated to 250 °C. wikipedia.orgbuecher.de More recent literature describes a similar process using boric acid and magnesium oxide (MgO) in concentrated sulfuric acid, which avoids the use of highly toxic mercury compounds. semanticscholar.org
Historical Laboratory Preparations and Challenges
The first successful synthesis of this compound was reported in 1911 by Georg von Georgievics. wikipedia.org This initial preparation established the viability of oxidizing rufigallol to achieve the fully hydroxylated anthraquinone core. wikipedia.orgbuecher.de However, these historical methods presented significant challenges. The required reaction conditions were severe, involving very high temperatures (250 °C) and the use of highly corrosive concentrated sulfuric acid. wikipedia.org Furthermore, the use of toxic heavy metal compounds, specifically mercuric oxide, posed considerable environmental and safety hazards, which is a major drawback from the perspective of modern chemical practice. wikipedia.orgbuecher.de
Table 1: Historical and Modified Traditional Synthesis of this compound
| Method | Precursor | Reagents | Conditions | Key Challenges |
|---|---|---|---|---|
| Historical (1911) | Rufigallol | Mercuric Oxide, Boric Acid, Sulfuric Acid | 250 °C | High Temperature, Use of Toxic Mercuric Oxide. wikipedia.orgbuecher.de |
| Modified Traditional | Rufigallol | Magnesium Oxide (MgO), Boric Acid, Sulfuric Acid | Not specified | Use of concentrated acid remains a challenge. semanticscholar.org |
Bio-based and Sustainable Synthesis Approaches
In response to the environmental concerns associated with traditional methods, research has shifted towards developing more sustainable and bio-based synthetic routes for polyhydroxyanthraquinones, including this compound. nih.govacs.orgresearchgate.netresearchgate.net
Synthesis from Plant-Based Precursors (e.g., Gallic Acid)
A key sustainable strategy involves the use of precursors derived from renewable biological sources. nih.govacs.org Gallic acid, which can be extracted from various plants like tara pods, bearberry leaves, and evening primrose, serves as a fundamental bio-based starting material. nih.govacs.orggoogle.com The synthesis of this compound from gallic acid is typically a two-step process. First, two molecules of gallic acid undergo an acid-catalyzed condensation to form rufigallol. semanticscholar.orgwikipedia.org This intermediate is then oxidized, as described in the traditional routes, to yield the final this compound product. semanticscholar.orgnih.govacs.org This approach is considered more sustainable as it begins with a renewable plant-based feedstock. acs.orgwikipedia.org
Table 2: Bio-based Synthesis Pathway from Gallic Acid
| Step | Starting Material | Reaction | Product |
|---|---|---|---|
| 1 | Gallic Acid | Acid-catalyzed condensation | Rufigallol (1,2,3,5,6,7-hexahydroxyanthraquinone). semanticscholar.orgwikipedia.org |
| 2 | Rufigallol | Oxidation in sulfuric acid | This compound. semanticscholar.orgnih.govacs.org |
Strategies for Mitigating Environmental Impact in Synthesis
Mitigating the environmental impact of chemical synthesis is a central goal of green chemistry. chembam.comscientificupdate.com For this compound, the primary strategy is the adoption of bio-based precursors like gallic acid, which reduces reliance on fossil fuels. nih.govacs.org Another critical aspect is the replacement of hazardous reagents. Moving away from the historical use of mercuric oxide to alternatives like magnesium oxide is a step towards reducing toxicity. wikipedia.orgbuecher.desemanticscholar.org Broader green chemistry principles that can be applied include the use of catalysts to enable reactions under less harsh conditions, such as lower temperatures, which in turn reduces energy consumption. chembam.comstfc.ac.uk The development of processes that maximize atom economy and minimize waste generation are also key considerations for making the synthesis more sustainable. chembam.com
Polymerization Strategies for this compound Derivatives
While this compound itself is a small molecule, there is significant interest in its polymerized form for applications in materials science, such as for use in high-voltage organic batteries. nih.govacs.orgresearchgate.netresearchgate.net A major challenge with small-molecule polyhydroxyanthraquinones in these applications is their tendency to dissolve into the battery electrolyte, which causes rapid performance degradation. nih.govresearchgate.netresearchgate.net To overcome this, a facile polymerization method has been established for its close derivatives, such as 1,2,3,5,6,7-hexahydroxyanthraquinone (HHAQ). nih.govacs.org This strategy involves using aldehyde linkers to connect the anthraquinone units into a larger, insoluble polymer network. nih.govresearchgate.netresearchgate.net Research has explored various aldehydes for this purpose, with formaldehyde being a common choice. nih.govacs.org The polymerization is typically carried out in an acidic medium, such as a mixture of concentrated sulfuric acid and glacial acetic acid. nih.gov
Table 3: Linkers Tested for Polymerization of Polyhydroxyanthraquinone (PHAQ) Derivatives
| Model Monomer | Linker | Purpose of Polymerization |
|---|---|---|
| HHAQ (Rufigallol) | Formaldehyde | To counteract dissolution in electrolyte for battery applications. nih.govacs.org |
| HHAQ (Rufigallol) | Glyoxal (B1671930) | To create insoluble polymers for stable battery performance. nih.govresearchgate.netresearchgate.net |
| HHAQ (Rufigallol) | Glutaraldehyde (B144438) | To prevent performance fading in electrochemical cells. nih.govresearchgate.netresearchgate.net |
Formaldehyde-linked Polyhydroxyanthraquinone Polymers
Formaldehyde is a frequently used linker for the polymerization of PHAQs. The synthesis of poly(PHAQ-formaldehyde) is typically achieved through a condensation-polymerization reaction under acidic conditions. acs.orgnih.gov For instance, poly(hexahydroxyanthraquinone-formaldehyde) (poly(HHAQ-formaldehyde)) and poly(tetrahydroxyanthraquinone-formaldehyde) (poly(THAQ-formaldehyde)) have been synthesized by reacting the respective PHAQ monomers with formaldehyde in concentrated sulfuric acid and glacial acetic acid at elevated temperatures. nih.gov
The general procedure involves dissolving the PHAQ monomer in a mixture of concentrated sulfuric acid and glacial acetic acid, followed by the dropwise addition of an aqueous formaldehyde solution. nih.gov The reaction mixture is heated, and after a specific period, the resulting solid polymer is isolated and purified. nih.gov Studies have shown that optimizing the reaction conditions is crucial for achieving polymers with improved electrochemical performance. acs.org For example, initial attempts at synthesizing poly(HHAQ-formaldehyde) resulted in poor electrochemical performance, with significant capacity fading, which necessitated a systematic screening of reaction conditions to optimize the polymerization process. acs.org
The successful polymerization using formaldehyde as a linker has been confirmed through various characterization techniques, including Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy. The spectra of the resulting polymers typically show broader peaks with lower intensity compared to the monomers, which is characteristic of a polymer. acs.org Importantly, the essential functional groups for electrochemical performance, such as the hydroxyl and anthraquinone carbonyl groups, remain present after polymerization. acs.org
The use of formaldehyde as a linker has been shown to positively affect the cycling stability of the resulting materials. acs.org For example, composites of poly(HHAQ–formaldehyde) and poly(THAQ–formaldehyde) with multiwalled carbon nanotubes (MWCNTs) have demonstrated improved discharge capacities and retention over numerous cycles in lithium metal batteries. acs.orgnih.govresearchgate.net
Table 1: Reaction Conditions for Poly(PHAQ-formaldehyde) Synthesis
| Monomer | Sulfuric Acid (mL) | Glacial Acetic Acid (mL) | Formaldehyde (equiv.) | Temperature (°C) |
|---|---|---|---|---|
| HHAQ | Varies | Varies | 8.0 | 90 |
This table is based on the general procedure described in the literature and specific ratios may vary based on optimization studies. nih.gov
Glyoxal-linked Polyhydroxyanthraquinone Polymers
Glyoxal, another dialdehyde, has also been investigated as a linker for the polymerization of PHAQs. nih.govresearchgate.net Similar to formaldehyde, the polymerization with glyoxal proceeds through a condensation reaction. nih.gov The polymerization of HHAQ with glyoxal has been explored as a model reaction to establish a facile polymerization method for PHAQ polymers. nih.govresearchgate.net
The synthesis of poly(HHAQ-glyoxal) involves reacting HHAQ with glyoxal under conditions similar to those used for formaldehyde-linked polymers. acs.org Characterization by ATR-FTIR spectroscopy has been used to confirm the formation of the polymer structure. acs.org The resulting polymers are being investigated for their potential as cathode materials in lithium metal batteries. nih.govresearchgate.net Research in this area aims to counteract the rapid fading of capacity caused by the dissolution of the monomeric material in the electrolyte. nih.govresearchgate.net
Glutaraldehyde-linked Polyhydroxyanthraquinone Polymers
Glutaraldehyde, a five-carbon dialdehyde, is another linker that has been successfully used in the polymerization of PHAQs. nih.govresearchgate.net The mechanism of crosslinking with glutaraldehyde often involves the reaction of its aldehyde groups with hydroxyl groups on the monomer, leading to the formation of acetal (B89532) bonds and a cross-linked polymer network. researchgate.netscirp.org This method has been applied to various polymers to enhance their properties. researchgate.netnih.govmdpi.com
In the context of PHAQs, the polymerization of HHAQ with glutaraldehyde has been tested as a model system. nih.govresearchgate.net The synthesis of poly(HHAQ-glutaraldehyde) has been confirmed through spectroscopic methods like ATR-FTIR. acs.org The resulting polymers are being evaluated for their electrochemical performance as cathode materials in batteries, with the goal of improving cycling stability. nih.govresearchgate.net The cross-linking provided by glutaraldehyde is expected to reduce the solubility of the active material in the electrolyte, thereby mitigating capacity fade. nih.gov
Novel Linker Chemistries for Polymerization
The exploration of novel linker chemistries is a burgeoning area of research aimed at creating polymers with tailored properties. nih.govnih.gov While traditional linkers like formaldehyde, glyoxal, and glutaraldehyde have proven effective, researchers are investigating other chemical moieties to further enhance material performance. acs.org
One innovative approach involves the use of phosphoramidate (B1195095) (PA) chemistry to synthesize linkers with predetermined lengths and compositions. nih.govnih.gov This method allows for the creation of homogeneous linkers that can be terminated with various functional groups, offering precise control over the polymer architecture. nih.govnih.gov Although initially developed for applications like AFM force spectroscopy, the principles of using well-defined linkers can be applied to the polymerization of other functional monomers. nih.govnih.gov
Another strategy is the incorporation of redox-active linkers. acs.org For example, inserting redox-active amide linkers into conjugated anthraquinone polymers has been shown to introduce additional high-voltage discharge plateaus without affecting the redox activity of the anthraquinone moiety. acs.org This opens up possibilities for designing high-voltage organic electrode materials by introducing moieties with high redox potentials as linkers. acs.org
The development of novel linker chemistries is crucial for advancing the field of functional polymers. By moving beyond simple aldehyde-based cross-linking, researchers can fine-tune the electronic and physical properties of polyhydroxyanthraquinone polymers for specific applications.
Impact of Polymerization on Material Properties and Performance
Polymerization has a significant and multifaceted impact on the properties and performance of polyhydroxyanthraquinone materials, particularly in the context of their use as organic electrode materials. acs.org
Enhanced Cycling Stability: A primary driver for polymerizing PHAQs is to mitigate the dissolution of the active material into the battery electrolyte, a major cause of rapid capacity fading. acs.orgnih.govresearchgate.net By linking the monomer units into a larger polymer structure, their solubility is significantly reduced, leading to enhanced cycling stability. acs.org For example, poly(THAQ–formaldehyde) and poly(HHAQ–formaldehyde) composites have demonstrated significantly improved capacity retention over 100 cycles compared to their monomeric counterparts. acs.orgnih.govresearchgate.net
Improved Electrochemical Performance: Polymerization can lead to superior electrochemical performance. For instance, composites of formaldehyde-linked PHAQ polymers with multiwalled carbon nanotubes (MWCNTs) have exhibited high-voltage discharge starting at 4.0 V (vs Li/Li+) and have retained substantial discharge capacities after numerous cycles. acs.orgnih.govresearchgate.net The architecture and chemical nature of the polymer backbone, as well as the number of monomer units, have a strong influence on the reactivity and physical properties of the final material. mdpi.com
Structural and Morphological Changes: Polymerization inherently alters the structure and morphology of the material. Spectroscopic analysis, such as ATR-FTIR, reveals characteristic changes, including peak broadening, which is typical for polymers. acs.org The formation of a cross-linked network, as seen with linkers like glutaraldehyde, can lead to a more robust three-dimensional structure. researchgate.netnih.gov
Mechanical and Thermal Properties: The cross-linking of polymer chains generally leads to enhanced mechanical and thermal properties. nih.govresearchgate.net For instance, the use of cross-linkers like glyoxal can increase the glass transition temperature of polymer blends, indicating improved thermal stability. researchgate.net Similarly, techniques like autoclave polymerization, which can enhance cross-linking, have been shown to significantly increase the flexural strength and hardness of polymer resins. nih.gov
Table 2: Performance of Polymerized PHAQ Composites
| Polymer Composite | Initial Discharge Capacity (mAh g⁻¹) | Capacity Retention after 100 cycles (mAh g⁻¹) |
|---|---|---|
| poly(HHAQ–formaldehyde)–10 wt % MWCNT | Not specified | 77.3 |
Data sourced from studies on lithium metal cells. acs.orgnih.govresearchgate.net
Electronic Structure and Vibronic Coupling Analysis
The interaction between electronic states and nuclear vibrations, known as vibronic coupling, plays a significant role in the photochemistry and photophysics of molecules. arxiv.orgtaylorandfrancis.com In complex systems like this compound, understanding these couplings is key to deciphering their excited-state dynamics. arxiv.org Theoretical models, such as the linear vibronic coupling (LVC) model, are employed to describe the potential energy surfaces of the ground and excited states and the couplings between them. nih.gov This approach is particularly useful for interpreting complex spectra where vibronic coupling leads to broad and diffuse spectral features. taylorandfrancis.com
The study of vibronic coupling involves analyzing how electronic transitions are influenced by molecular vibrations. ufg.br This interaction is critical in processes like intersystem crossing, where the molecule transitions between electronic states of different spin multiplicities. researchgate.net Computational methods, such as time-dependent density functional theory (TDDFT), have proven effective in accurately calculating the electronic and vibrational spectra of anthraquinone derivatives. nsf.govnih.govresearchgate.net These calculations help in assigning specific vibrational modes to observed spectral peaks and understanding how different functional groups influence the electronic structure. nsf.gov
The Franck-Condon principle provides a fundamental framework for understanding the intensities of vibronic transitions. It states that electronic transitions occur much faster than nuclear motion, so the transition is most likely to happen without a change in the nuclear coordinates. ufg.br This principle, combined with computational modeling, allows for the simulation of absorption and emission spectra, providing insights into the geometry changes upon electronic excitation. taylorandfrancis.com
Advanced Spectroscopic Techniques for Comprehensive Characterization
A suite of advanced spectroscopic techniques is employed to provide a comprehensive understanding of the molecular properties of this compound and its derivatives.
Fluorescence spectroscopy is a highly sensitive technique used to study the structure and dynamics of molecules. horiba.comsemanticscholar.org By exciting a molecule with light and measuring the emitted fluorescence, information about its electronic excited states, local environment, and dynamic processes can be obtained. horiba.comsemanticscholar.org For molecules like this compound derivatives, fluorescence spectroscopy can reveal details about their interactions with their surroundings, such as solvent effects. rsc.org
The relationship between the fluorescence properties and the molecular structure is a key area of investigation. For instance, the introduction of different substituent groups can alter the fluorescence emission wavelength and intensity. researchgate.net Molecular dynamics (MD) simulations are often used in conjunction with fluorescence spectroscopy to provide an atomic-level understanding of the probe's location, orientation, and interactions within its environment. semanticscholar.orguc.pt This combined approach helps to interpret experimental data more accurately and to understand how the probe molecule might perturb the system it is designed to study. uc.pt Time-resolved fluorescence spectroscopy further allows for the study of dynamic processes, such as conformational changes and energy transfer, on timescales ranging from nanoseconds to seconds. nih.govmdpi.com
Raman spectroscopy is a powerful technique for determining the vibrational modes of molecules, providing a structural fingerprint for identification. wikipedia.org It relies on the inelastic scattering of monochromatic light, where the energy shift of the scattered photons corresponds to the vibrational frequencies of the molecule. wikipedia.orgksu.edu.sa This technique is complementary to infrared (IR) spectroscopy, as they have different selection rules; Raman activity depends on a change in the molecule's polarizability during a vibration, while IR activity requires a change in the dipole moment. ksu.edu.sa
For anthraquinone derivatives, Raman spectroscopy, often coupled with TDDFT calculations, has been used to identify and characterize their vibrational modes. nsf.govnih.govresearchgate.net These studies have successfully assigned specific Raman bands to the vibrations of the fused ring system and various functional groups. nsf.gov
Tip-Enhanced Raman Scattering (TERS) is a cutting-edge technique that significantly enhances the spatial resolution of Raman spectroscopy, allowing for chemical analysis at the nanoscale. rsc.orgspectroscopyonline.comrsc.org TERS combines scanning probe microscopy with Raman spectroscopy, using a sharp metallic tip to create a localized surface plasmon resonance. rsc.orgaps.org This results in a massive enhancement of the Raman signal from molecules in the immediate vicinity of the tip apex, enabling the study of single molecules and nanoscale features on surfaces. rsc.orgaps.orghoriba.com TERS has been applied to a variety of materials and environments, providing site-specific chemical information with a resolution far beyond the diffraction limit of light. rsc.orgspectroscopyonline.com
| Mode | Chrysophanol (cm⁻¹) | Emodin (cm⁻¹) | Parietin (cm⁻¹) | Vibrational Motion Description |
|---|---|---|---|---|
| 3b | 447 | 447 | 450 | Out-of-plane ring deformations |
| 7 | - | - | 535 | Out-of-phase vibration between C3 and C6 functional groups and ring stretches |
| 6 | 675 | 675 | 677 | In-plane ring deformations |
| 8 | 785 | 787 | 788 | Ring breathing modes |
| 9 | 860 | 860 | 862 | C-H bending modes |
Time-resolved spectroscopy is essential for studying dynamic events in molecules that occur on extremely short timescales, such as femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s). energy.govaps.org These techniques use ultrashort laser pulses in a "pump-probe" setup. energy.gov An initial "pump" pulse excites the molecule, and a subsequent "probe" pulse, delayed by a precise time interval, monitors the changes in the molecule's spectroscopic signature as it relaxes. energy.gov
This methodology allows for the direct observation of ultrafast processes like electronic transitions, energy transfer, and molecular vibrations in real-time. ufg.brrsc.org For complex molecules like this compound derivatives, time-resolved techniques such as transient absorption spectroscopy can track the evolution of excited states and identify the pathways and timescales of their decay. nih.govnih.govpsu.edu By monitoring the appearance and disappearance of transient spectral features, researchers can build a detailed picture of the photophysical processes that occur immediately after light absorption. psu.edulibretexts.org This information is critical for understanding the fundamental mechanisms of light-induced functions and for designing molecules with specific photophysical properties. nih.govyork.ac.uk
X-ray Absorption Spectroscopy (XAS) is a powerful technique that provides element-specific information about the local geometric and electronic structure of an absorbing atom. sigray.comansto.gov.auiaea.org The technique involves tuning the energy of X-rays across an absorption edge of a specific element within the sample and measuring the resulting absorption coefficient. sigray.comunimi.it XAS is particularly valuable for studying the structure of non-crystalline materials where traditional diffraction techniques are not applicable. unimi.it
The XAS spectrum is typically divided into two regions:
X-ray Absorption Near-Edge Structure (XANES): This region, close to the absorption edge, provides information about the oxidation state and coordination chemistry of the absorbing atom. sigray.comunimi.it
Extended X-ray Absorption Fine Structure (EXAFS): This region, extending to higher energies beyond the XANES, contains information about the number, type, and distance of neighboring atoms. sigray.comiaea.org
For compounds like this compound, XAS can be used to probe the local environment of the oxygen atoms and any coordinated metal ions, providing precise details on bond lengths and coordination numbers.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. thermofisher.commicro.org.auunimi.it The technique works by irradiating a material with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nanometers of the surface. thermofisher.comunimi.it
The binding energy of the emitted photoelectrons is characteristic of the element and its chemical state (e.g., oxidation state). thermofisher.comeag.com This allows XPS to distinguish between different chemical environments of the same element. For this compound, XPS can be used to analyze the chemical states of the carbon and oxygen atoms, providing insights into the bonding within the quinone and hydroxyl groups. researchgate.net It is a non-destructive technique that can be applied to a wide range of solid materials. micro.org.au
| Technique | Information Obtained | Primary Application |
|---|---|---|
| Fluorescence Spectroscopy | Electronic excited states, molecular dynamics, local environment | Studying molecular interactions and dynamics |
| Raman Spectroscopy | Vibrational modes, molecular structure | Molecular identification and structural analysis |
| Time-Resolved Spectroscopy | Ultrafast processes, electronic transitions, reaction dynamics | Observing real-time molecular events |
| X-ray Absorption Spectroscopy (XAS) | Element-specific local geometric and electronic structure | Characterizing atomic environments |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state, electronic state | Surface chemical analysis |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules, including this compound and its derivatives. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom within the molecule can be established.
For 1,2,3,4,5,6,7,8-octahydroxyanthraquinone, the structure has been confirmed using techniques including ¹³C NMR. semanticscholar.orgnih.gov In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the ¹³C NMR spectrum shows distinct signals that correspond to the different carbon environments within the molecule. semanticscholar.org The carbonyl carbons (C-9 and C-10) typically appear far downfield, a characteristic feature of anthraquinones. The carbons bearing the hydroxyl groups and the remaining aromatic carbons resonate at specific chemical shifts, which are influenced by the strong electron-donating effect of the eight hydroxyl substituents. semanticscholar.org
The structural elucidation of various other hydroxyanthraquinone derivatives relies heavily on 1D and 2D NMR techniques. amazonaws.comconicet.gov.ar For instance, in derivatives with fewer hydroxyl groups or with other substituents like methyl or methoxy (B1213986) groups, ¹H NMR provides critical information through aromatic proton signals, their coupling patterns (e.g., meta-coupling), and the signals from the substituent groups themselves. amazonaws.comconicet.gov.ar Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon correlations over two or three bonds, allowing for the complete and unambiguous assignment of all ¹H and ¹³C signals. amazonaws.com This level of detail is crucial for differentiating between isomers and confirming the exact substitution pattern on the anthraquinone core.
Below is a table summarizing the ¹³C NMR chemical shifts for 1,2,3,4,5,6,7,8-Octahydroxyanthraquinone.
Interactive Table: ¹³C NMR Data for 1,2,3,4,5,6,7,8-Octahydroxyanthraquinone
| Carbon Atom | Chemical Shift (δ) in ppm |
|---|---|
| Carbonyl (C=O) | 186.67 |
| C-O | 149.30 |
| C-O | 141.18 |
| Aromatic C | 105.36 |
Data recorded in DMSO-d₆ at 75 MHz. Source: semanticscholar.org
Hyperspectral Imaging Techniques for Spatial Resolution and Chemical Information
Hyperspectral imaging, particularly when combined with fluorescence microscopy (often referred to as spectral imaging or SImaging), has emerged as a powerful technique for studying anthraquinones and their derivatives within complex biological systems, such as living plant cells. nih.govbiorxiv.orgnih.govbiorxiv.org This method provides not only chemical information based on the spectral signature of the molecules but also their precise spatial location within a sample.
The technique works by acquiring a full emission spectrum at every pixel of a microscopic image. biorxiv.org Anthranoids, including various hydroxyanthraquinones, exhibit distinct fluorescence properties that are sensitive to their chemical structure, protonation state, and local environment. nih.gov For example, different hydroxyanthraquinones can have fluorescence emissions ranging from blue-green to yellow-red. biorxiv.org Spectral imaging can discriminate between the mixed fluorescent signals of different but structurally related molecules, such as a parent compound and its metabolites, within the same cell. nih.govnih.govbiorxiv.org
Research has successfully used spectral imaging to track the metabolism of fluorescent anthranoids in plant cells. By exciting the sample at specific wavelengths (e.g., 405 nm or 488 nm) and collecting the resulting emission spectra, scientists can create maps showing the distribution of different anthraquinone species in various cellular compartments, like the cytoplasm, endoplasmic reticulum, and lipid droplets. biorxiv.org This allows for the spatiotemporal characterization of metabolic pathways, providing insights into where and how these compounds are synthesized, transported, and stored. nih.govnih.gov The combination of spectral imaging with other analytical methods, such as mass spectrometry, further enhances the ability to identify the specific metabolites being observed. nih.govnih.govbiorxiv.org
Spectroscopic Investigations of Redox Behavior and Electron Transfer Mechanisms
The biological activity and electrochemical performance of hydroxyanthraquinones, including this compound, are intrinsically linked to their redox properties. Spectroscopic methods are fundamental to investigating the electron transfer mechanisms that govern their behavior in chemical and biological systems.
The redox activity of these compounds typically involves a two-electron, two-proton process, cycling between the quinone and the hydroquinone (B1673460) forms. semanticscholar.org The exact mechanism, however, can be influenced by the solvent, pH, and the number and position of hydroxyl groups on the anthraquinone core. semanticscholar.orgtandfonline.com Three primary antioxidant and redox mechanisms have been studied for hydroxyanthraquinones: tandfonline.comresearchgate.net
Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom from a hydroxyl group to a radical species.
Single Electron Transfer-Proton Transfer (SET-PT): An initial single electron transfer from the hydroxyanthraquinone, followed by a proton transfer.
Sequential Proton Loss Electron Transfer (SPLET): The initial deprotonation of a hydroxyl group, followed by an electron transfer from the resulting anion.
Theoretical studies using density functional theory (DFT) have shown that the most favorable mechanism depends on the environment. tandfonline.com For instance, HAT is often favored in the gas phase and non-polar solvents, while the SPLET mechanism is more plausible in aqueous solutions. tandfonline.com
Experimentally, techniques like cyclic voltammetry (CV) and spectroelectrochemistry are used to probe this redox behavior. whiterose.ac.uk CV can determine the redox potentials, revealing how easily the molecule is oxidized or reduced. The introduction of electron-donating hydroxyl groups significantly affects the redox potentials compared to unsubstituted anthraquinone. acs.org Spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemical methods, allows for the direct observation of the spectral changes as the molecule undergoes oxidation or reduction, confirming the species involved in the electron transfer process. Furthermore, techniques like electron spin resonance (ESR) spectroscopy have been used to detect and characterize the transient semiquinone radical intermediates formed during these redox reactions. nih.gov Studies have confirmed that reduced hydroxyanthraquinones can react with molecular oxygen to generate superoxide (B77818) radical anions, a key step in their electron transfer pathway in certain contexts. nih.gov
Interactive Table: Key Mechanisms in Hydroxyanthraquinone Redox Behavior
| Mechanism | Description | Favored Environment |
|---|---|---|
| HAT | Direct transfer of a hydrogen atom (H•) | Gas phase, non-polar solvents |
| SET-PT | An initial electron transfer followed by proton (H⁺) transfer | Often considered in various media |
| SPLET | An initial proton loss followed by electron (e⁻) transfer | Aqueous/polar solutions |
Source: tandfonline.comresearchgate.net
Theoretical and Computational Chemistry Studies of Octahydroxyanthraquinone
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of characteristics, including molecular geometry, electronic structure, and spectroscopic properties. For octahydroxyanthraquinone, these calculations are crucial for elucidating how the eight hydroxyl groups influence the electronic nature of the anthraquinone (B42736) core.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems based on the electron density, rather than the complex many-electron wavefunction. epfl.chumn.edu This approach offers a favorable balance between computational cost and accuracy, making it suitable for molecules the size of this compound. epfl.ch DFT is particularly effective for determining the distribution of electrons within the molecule, identifying frontier molecular orbitals (HOMO and LUMO), and predicting reactivity.
Studies on anthraquinone and its hydroxyl derivatives using DFT have shown that these compounds possess planar structures and exhibit strong intramolecular hydrogen bonding, which significantly influences their configuration and properties. researchgate.net For this compound, DFT calculations would be essential to understand the extensive network of intramolecular hydrogen bonds and their effect on the quinone system.
The redox potential, a critical property for applications in areas like energy storage, can also be predicted using DFT. ache-pub.org.rs The method involves calculating the Gibbs free energy change for the reduction or oxidation process. By computing the energies of the molecule in its different redox states, the potential can be estimated. For instance, the LC-BOP12 functional has been shown to provide accurate redox potential predictions for complex molecules like heme compounds. mdpi.com Similar methodologies could be applied to this compound to predict its electrochemical behavior.
Table 1: Illustrative Electronic Properties of a Dihydroxyanthraquinone (Chrysophanol) Calculated by DFT (Note: Data for this compound is not available in the cited literature; this table for a related compound illustrates the type of data obtained from DFT calculations.)
| Property | Value (in vacuum) | Method | Source |
| Vertical Ionization Potential (VIP) | Not Specified | B3LYP/6-31+G(d,p) | nih.gov |
| Vertical Electron Affinity (VEA) | Not Specified | B3LYP/6-31+G(d,p) | nih.gov |
| Lowest Singlet Excitation Energy | ~2.89 eV (429 nm) | TD-B3LYP/6-31+G(d,p) | nih.gov |
The accuracy of any DFT calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. The selection process involves a trade-off between accuracy and computational expense.
Correlation-consistent basis sets, such as the aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta), are designed to systematically converge towards the complete basis set limit, providing reliable results. arxiv.org
Triple-zeta (TZ): This indicates that three separate functions are used to describe each valence atomic orbital, providing significant flexibility.
Polarization (pV): Polarization functions (d, f, etc.) are included to describe the distortion of atomic orbitals in the molecular environment.
Augmented (aug): This signifies the addition of diffuse functions, which are crucial for accurately describing anions, weak intermolecular interactions, and excited states where electrons are less tightly bound. arxiv.orgdtu.dk
Chemical reactions and processes often occur in solution, where the solvent can significantly impact molecular properties. Explicitly modeling every solvent molecule is computationally prohibitive for most quantum chemical calculations. wikipedia.org The Polarizable Continuum Model (PCM) is an efficient implicit solvation method that treats the solvent as a continuous, polarizable dielectric medium surrounding a cavity that encloses the solute molecule. wikipedia.orgmdpi.comyoutube.com
In a PCM calculation, the solute's electric field polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute. youtube.comq-chem.com This interaction is incorporated into the quantum mechanical calculation, allowing for the study of environmental effects on geometry, electronic structure, and spectra. wikipedia.orgohio-state.edu The integral equation formalism (IEF-PCM) is a widely used and robust variant of this model. wikipedia.orgq-chem.com PCM has been successfully used in conjunction with TD-DFT to calculate the absorption spectra of hydroxylated anthraquinones in various solvents, showing, for example, a red-shift of the main absorption band in polar solvents like water. nih.gov
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, molecular flexibility, and dynamic processes over time. nih.gov
For this compound, MD simulations would be invaluable for understanding:
Conformational Flexibility: How the eight hydroxyl groups rotate and interact with each other and the anthraquinone core.
Hydrogen Bonding Dynamics: The formation and breaking of the extensive network of intramolecular hydrogen bonds.
Solvent Interactions: How the molecule interacts with surrounding solvent molecules and how this affects its conformation.
Studies on other anthraquinone derivatives have used MD simulations to investigate their interactions with biological macromolecules like DNA. nih.gov These simulations revealed details about binding geometries, conformational changes upon binding, and the role of hydration in the interaction. nih.gov A similar approach for this compound could elucidate its dynamic behavior in various environments.
The interaction of molecules with light is central to photochemistry. dntb.gov.ua Computational methods can model the processes that occur after a molecule absorbs a photon, such as fluorescence, phosphorescence, and photochemical reactions. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the properties of electronic excited states due to its favorable balance of cost and accuracy. mdpi.comnih.govchemrxiv.org
TD-DFT can be used to calculate vertical excitation energies, which correspond to the absorption spectrum of a molecule. nih.gov For photosensitizing molecules like anthraquinone derivatives, understanding the energy of the lowest singlet (S₁) and triplet (T₁) excited states is crucial. nih.govmdpi.com Theoretical studies on chrysophanol, a dihydroxyanthraquinone, have used TD-DFT to calculate these excited states and investigate the mechanisms of photosensitization, including the generation of singlet oxygen. nih.gov These calculations showed that the energy of the T₁ state is sufficient to transfer energy to ground-state molecular oxygen, a key step in type II photosensitization. nih.gov Such studies on this compound could predict its photochemical reactivity and potential as a photosensitizer.
Table 2: Calculated Triplet State Energy (ET1) for Chrysophanol in Different Solvents (Note: This data for a related compound illustrates the type of information derived from TD-DFT calculations.)
| Solvent | ET1 (eV) | Method | Source |
| Vacuum | 1.83 | TD-B3LYP/6-31+G(d,p) | nih.gov |
| Ether | 1.76 | PCM/TD-B3LYP/6-31+G(d,p) | nih.gov |
| Water | 1.74 | PCM/TD-B3LYP/6-31+G(d,p) | nih.gov |
Density Functional Theory (DFT) for Electronic Structure and Redox Potential Prediction
Computational Modeling of this compound Interactions
Understanding how a molecule interacts with its environment, whether with other molecules of the same kind, different solvents, or biological targets, is key to predicting its function. Computational modeling provides a molecular-level view of these intermolecular interactions.
Molecular docking is a prominent computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or DNA. nih.govresearchgate.net This method is widely used in drug design to screen potential drug candidates and understand their binding mechanisms. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on interaction energies.
Studies on other anthraquinone derivatives have successfully used molecular docking to investigate their binding to targets like human serum albumin (HSA). nih.govnih.gov These studies identified the specific binding sites (e.g., subdomain IIA of HSA) and the key amino acid residues involved in the interaction. nih.gov The primary forces stabilizing these complexes were found to be hydrophobic interactions, van der Waals forces, and electrostatic forces. nih.gov Applying molecular docking to this compound could predict its potential binding partners and elucidate the specific interactions, driven by its eight hydroxyl groups, that govern its binding affinity and specificity.
Supramolecular Assemblies and Self-Assembly Prediction
The prediction and understanding of how individual molecules organize into larger, ordered structures is a cornerstone of supramolecular chemistry. For this compound, with its numerous hydroxyl groups capable of forming strong hydrogen bonds, the propensity for self-assembly is significant. Computational modeling plays a crucial role in predicting the architecture and stability of these supramolecular assemblies.
Theoretical studies on related polyhydroxyanthraquinone systems suggest that the geometry and electronic structure are heavily influenced by the position and number of hydroxyl substituents. These studies often employ DFT to optimize molecular geometries and predict the most stable conformations. The presence of multiple hydroxyl groups in this compound introduces the possibility of extensive intramolecular and intermolecular hydrogen bonding networks, which are the primary driving forces for self-assembly.
Computational crystal structure prediction (CSP) methods can be utilized to explore the potential packing arrangements of this compound molecules in the solid state. These methods generate a multitude of hypothetical crystal structures and rank them based on their calculated lattice energies. For molecules like this compound, the accuracy of these predictions is highly dependent on the precise modeling of non-covalent interactions, particularly hydrogen bonds and π-π stacking.
The following table summarizes the key computational approaches used in the prediction of supramolecular assemblies.
| Computational Method | Application in Self-Assembly Prediction | Key Insights for this compound |
| Density Functional Theory (DFT) | Optimization of molecular geometry and calculation of interaction energies between molecules. | Predicts the most stable monomer conformation and the strength of dimeric and trimeric interactions. |
| Crystal Structure Prediction (CSP) | Generation and energy ranking of plausible crystal packing arrangements. | Identifies energetically favorable crystal polymorphs and the dominant intermolecular interactions governing packing. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules over time to observe self-assembly processes in solution. | Provides insights into the initial stages of aggregation and the stability of assembled structures in a solvent. |
| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposition of intermolecular interaction energies into physically meaningful components (electrostatic, exchange, induction, dispersion). | Quantifies the nature of the forces holding the supramolecular assembly together, highlighting the role of hydrogen bonding and dispersion forces. |
Intermolecular Interactions in Solid-State and Solution Phases
The behavior of this compound is governed by a delicate balance of intermolecular forces. Computational chemistry provides a quantitative understanding of these interactions in both the condensed and solution phases.
In the solid state, the arrangement of this compound molecules is dictated by a hierarchy of non-covalent interactions. Theoretical investigations on analogous systems, such as 1,4-dihydroxy-anthraquinone, have shown that while intramolecular hydrogen bonds are significant, the crystal packing is largely governed by a combination of intermolecular hydrogen bonds and dispersion forces. mdpi.com The Symmetry-Adapted Perturbation Theory (SAPT) is a powerful tool for dissecting these interaction energies. mdpi.com For this compound, with its eight hydroxyl groups, a complex network of intermolecular hydrogen bonds is expected to be a dominant feature of its solid-state architecture.
In the solution phase, the interactions become more dynamic and are influenced by the solvent. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the solvent environment and its effect on intermolecular interactions. mdpi.com For this compound in a polar solvent, there will be a competition between intramolecular hydrogen bonds, intermolecular interactions with other solute molecules, and hydrogen bonding with the solvent molecules. Molecular dynamics simulations can provide a time-resolved picture of these competing interactions and how they influence the solubility and aggregation behavior of the molecule.
The table below outlines the primary intermolecular interactions expected for this compound and the computational methods used to study them.
| Interaction Type | Phase | Description | Computational Investigation Method |
| Hydrogen Bonding | Solid-State & Solution | Strong directional interactions between hydroxyl groups. | DFT, SAPT, AIM, Car–Parrinello Molecular Dynamics (CPMD) |
| π-π Stacking | Solid-State & Solution | Attraction between the aromatic rings of the anthraquinone core. | SAPT, DFT with dispersion correction |
| Dispersion Forces | Solid-State & Solution | Ubiquitous attractive forces arising from electron correlation. | SAPT, DFT with dispersion correction |
| Solvent Interactions | Solution | Interactions between this compound and solvent molecules. | MD, PCM |
Reaction Mechanism Elucidation through Advanced Computational Approaches
Advanced computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the mechanisms of chemical reactions involving complex molecules like this compound. These approaches allow for the mapping of reaction pathways, identification of transition states, and calculation of activation energies, thereby providing a detailed understanding of reaction kinetics and thermodynamics.
For instance, the hydrogenation of anthraquinone derivatives is a commercially important process. DFT studies on the hydrogenation of 2-alkyl-anthraquinone over a palladium catalyst have provided detailed mechanistic insights. nih.gov These studies calculate the adsorption energies of reactants, the energy barriers for hydrogenation steps, and the desorption energies of products. nih.gov A similar computational approach could be applied to understand the reduction of this compound to its corresponding hydroquinone (B1673460) form. Such a study would likely reveal how the numerous hydroxyl groups influence the electronic properties of the carbonyl groups and, consequently, the thermodynamics and kinetics of the reduction process.
DFT calculations can also be used to explore the reactivity of this compound in other chemical transformations, such as oxidation, halogenation, or complexation with metal ions. By modeling the potential energy surface of a reaction, computational chemists can identify the most favorable reaction pathways and predict the structure of intermediates and products. The electron delocalization and transfer during these reactions can be analyzed to understand the role of the molecular structure in directing reactivity. nih.gov
The following table presents key parameters that can be calculated using computational methods to elucidate reaction mechanisms.
| Calculated Parameter | Significance in Reaction Mechanism | Typical Computational Method |
| Activation Energy (Ea) | Determines the rate of the reaction; a lower barrier indicates a faster reaction. | DFT (Transition State Search) |
| Reaction Energy (ΔEr) | Indicates the thermodynamics of the reaction (exothermic or endothermic). | DFT |
| Adsorption/Desorption Energy | Quantifies the strength of interaction between the molecule and a catalyst surface. | DFT |
| Intermediate Structures | Identifies transient species formed during the reaction. | DFT (Geometry Optimization) |
| Electron Transfer Analysis | Reveals the flow of electrons during bond formation and breaking. | Natural Bond Orbital (NBO) Analysis |
Chemical Derivatization Strategies for Octahydroxyanthraquinone
Synthetic Routes for Targeted Functionalization
The synthesis of octahydroxyanthraquinone itself was first reported in 1911, involving the oxidation of rufigallol (B1680268) (1,2,3,5,6,7-hexahydroxyanthraquinone) with boric acid and mercuric oxide in sulfuric acid at high temperatures. wikipedia.org The primary challenge in the derivatization of this molecule lies in achieving regioselectivity—the ability to functionalize specific hydroxyl groups among the eight available positions. The hydroxyl groups exhibit different levels of reactivity based on their position on the aromatic rings, which can be exploited for targeted synthesis.
A known derivatization of this compound involves the formation of esters. Long-chain 1-alkanecarboxylate esters have been synthesized and investigated for their liquid crystal properties. wikipedia.org This total esterification represents a complete functionalization of all hydroxyl groups.
For more targeted functionalization, strategies developed for other polyhydroxyanthraquinones could be adapted. These often involve multi-step synthetic sequences that may include:
Protection/Deprotection: Selectively protecting more reactive hydroxyl groups with protecting groups to allow for the derivatization of less reactive positions.
Metal-Catalyzed Reactions: Utilizing transition metals like palladium to catalyze cross-coupling reactions, enabling the introduction of a wide variety of functional groups. colab.ws
Nucleophilic Aromatic Substitution: Activating the anthraquinone (B42736) core to allow for the displacement of a leaving group by a nucleophile.
These methods, while established for the broader anthraquinone family, would require significant optimization to achieve selective functionalization of the this compound core due to its high density of reactive sites. colab.wsresearchgate.net
Introduction of Chromophores and Fluorophores for Optical Properties
Modifying the optical properties of anthraquinone derivatives is achieved by extending their π-conjugated system through the attachment of chromophores (light-absorbing groups) or fluorophores (fluorescent groups). This derivatization can alter the wavelength of light absorbed and emitted, potentially leading to applications in dyes, sensors, and nonlinear optics. nih.gov
A common strategy is the introduction of styryl groups. For example, C2v symmetrical anthraquinone derivatives have been synthesized via the Wittig reaction to create molecules with enhanced two-photon absorption cross-sections, a key property for applications in photopolymerization and bio-imaging. researchgate.net
Table 1: Examples of Anthraquinone Derivatization for Optical Properties
| Derivative Structure | Synthetic Method | Modified Optical Property | Reference |
|---|---|---|---|
| 2,7-Bis(styryl)anthraquinones | Wittig Reaction | Enhanced two-photon absorption | researchgate.net |
| General Anthraquinone Dyes | Supramolecular Polymerization | Formation of chiral aggregates with unique optical characteristics | rsc.org |
This table presents derivatization strategies applied to the general anthraquinone core to modify optical properties, which could be hypothetically extended to this compound.
The introduction of such groups onto the this compound skeleton would be expected to significantly shift its absorption and emission spectra, though specific examples are not prevalent in the literature.
Derivatization for Enhanced Spectroscopic and Analytical Detection
For analytical purposes, particularly in complex biological or environmental samples, derivatization can improve the detection and quantification of a target molecule. Chemical modification can enhance ionization efficiency in mass spectrometry or improve separation in chromatography. rsc.orgnih.gov While specific derivatization protocols for this compound are not established, general methods for hydroxyl-containing compounds are applicable.
Strategies often involve reacting the hydroxyl groups to introduce a tag that is more readily ionized or detected. For liquid chromatography-mass spectrometry (LC-MS), this can lead to significantly lower limits of detection. rsc.orgresearchgate.netresearchgate.net
Chemical derivatization is a powerful tool to enhance the sensitivity and selectivity of mass spectrometry (MS) analysis. nih.gov By introducing a "tag" onto the analyte, its mass is shifted to a region of the spectrum with less background noise, and its ionization efficiency can be drastically improved. nih.gov
The fundamental fragmentation pattern of the anthraquinone core under electron impact involves the successive neutral loss of two carbon monoxide (CO) molecules. pjsir.org The presence and nature of functional groups can introduce additional, characteristic fragmentation pathways that are useful for structural identification.
For a derivative of this compound, the fragmentation would be influenced by the nature of the attached groups. For instance, if the hydroxyl groups are esterified, the mass spectrum would likely show fragmentation patterns corresponding to the loss of the ester side chains in addition to the core CO losses.
Table 2: General Derivatization Reagents for Hydroxyl Groups for LC-MS Analysis
| Reagent Class | Purpose | Mechanism of Enhancement | Reference |
|---|---|---|---|
| Silylating Agents (e.g., TMS) | Increase volatility for GC-MS | Masks polar -OH groups | N/A |
| Acylating Agents (e.g., Acetic Anhydride) | Improve chromatographic behavior and stability | Forms stable ester derivatives | researchgate.net |
| Pyridinium-based Reagents (e.g., FMP-TS) | Enhance ionization for LC-MS | Introduces a permanently charged moiety | nih.gov |
This table lists common derivatization strategies for hydroxyl-containing compounds to improve their analysis by mass spectrometry.
Derivatization for Polymerization and Cross-linking
Anthraquinone derivatives can be functionalized to act as monomers for polymerization or as cross-linking agents to create larger, more complex materials. These materials can have applications in advanced polymers, photocatalysts, and porous materials like covalent organic frameworks (COFs). rsc.org
The multiple hydroxyl groups on this compound make it a potentially valuable building block for creating highly cross-linked polymers. By converting the hydroxyl groups into reactive moieties (e.g., acrylates, epoxides), the molecule could be integrated into a polymer network.
Furthermore, anthraquinone-based structures have been incorporated into COFs, which are crystalline, porous polymers with applications in catalysis and gas storage. An anthraquinone-based COF has been shown to act as a recyclable photocatalyst for C-H bond functionalization. rsc.org The supramolecular polymerization of anthraquinone dyes has also been demonstrated to form well-defined nanostructures. rsc.org These examples highlight the potential, though not yet realized, of using functionalized this compound in materials science.
Advanced Materials Science Applications of Octahydroxyanthraquinone and Its Derivatives
Organic Electrode Materials for Energy Storage Systems
Octahydroxyanthraquinone and other polyhydroxyanthraquinones (PHAQs) have emerged as significant organic electrode materials (OEMs) for energy storage, particularly for high-voltage battery applications. researchgate.netnih.gov These materials are of interest due to their potential sustainability, as they can be synthesized from bio-based precursors, offering a more environmentally friendly alternative to traditional inorganic electrode materials. nih.govacs.org The core advantage of the this compound molecule lies in its possession of two distinct redox-active sites: the anthraquinone (B42736) core and the multiple peripheral phenol groups. researchgate.netnih.govacs.org This dual functionality allows for both a high-voltage component from the polyphenolic moiety and high theoretical capacities. nih.gov
High-Voltage Cathode Materials (e.g., for Lithium Metal Batteries)
Research has specifically identified 1,2,3,4,5,6,7,8-octahydroxyanthraquinone (OHAQ) as a promising high-voltage cathode material for lithium metal batteries. researchgate.netnih.govacs.org The multiple hydroxyl (phenol) groups on the anthraquinone scaffold give rise to a high-potential polyphenolic redox couple, while the core anthraquinone structure provides an additional redox moiety at a lower potential. researchgate.netnih.gov
Detailed Research Findings:
Cyclic voltammetry and lithium half-cell cycling have been used to characterize the electrochemical behavior of OHAQ. nih.gov These studies reveal a complex but advantageous redox process. The polyphenolic subgroup is responsible for a high-voltage discharge potential observed between 3.8 V and 4.1 V (vs Li/Li⁺). nih.gov Specifically, OHAQ exhibits two major and one minor oxidation peak at 4.1, 4.2, and 4.3 V, with a corresponding multi-peak reduction at 4.0, 3.8, and 3.5 V. acs.org In addition to this high-voltage activity, the anthraquinone core itself undergoes a discharge process in the range of 2.2 V to 2.8 V. nih.gov
This dual-redox capability results in very high initial charging capacities, with values reported up to 383.75 mAh g⁻¹. nih.gov However, a significant challenge with the OHAQ monomer is its tendency to dissolve into the liquid electrolyte, which causes rapid capacity fading and poor cycling stability. researchgate.netnih.gov The rate of this dissolution has been observed to increase with the number of hydroxyl groups on the anthraquinone core. nih.gov
To overcome this limitation, researchers have explored polymerization as a strategy to enhance cycling stability. researchgate.netnih.gov By creating redox polymers of PHAQs, the dissolution of the active material into the electrolyte can be effectively counteracted. researchgate.netacs.org For instance, while not specific to OHAQ, polymers synthesized from other PHAQs using linkers like formaldehyde (B43269) have demonstrated significantly improved performance, retaining substantial capacity over 100 cycles and maintaining the high-voltage discharge characteristic starting at 4.0 V. researchgate.netacs.org
Density functional theory (DFT) calculations have further supported experimental findings, showing a correlation between the degree of hydroxylation and the redox potential. The calculations confirmed that a higher number of hydroxyl groups leads to a decrease in the polyphenolic reduction potential. nih.gov For OHAQ, the calculated reduction potential was 3.97 V (vs Li/Li⁺). nih.gov
Electrochemical Properties of Polyhydroxyanthraquinones (PHAQs)
| Compound | Polyphenolic Redox Potential (V vs Li/Li⁺) | Anthraquinone Redox Potential (V vs Li/Li⁺) | Initial Charge Capacity (mAh g⁻¹) | Key Challenge |
|---|---|---|---|---|
| This compound (OHAQ) | 3.5 - 4.3 | 2.2 - 2.8 | Up to 383.75 | High dissolution in electrolyte |
| Hexahydroxyanthraquinone (HHAQ) | 3.8 - 4.3 | 2.2 - 2.8 | ~381 | Dissolution in electrolyte |
| Tetrahydroxyanthraquinone (THAQ) | 3.85 - 4.3 | 2.2 - 2.8 | ~381 | Lower dissolution than OHAQ |
Development of Redox Polymers for Enhanced Cycling Stability
The inherent redox activity of the anthraquinone core makes it a prime candidate for use in energy storage systems, particularly in aqueous organic redox flow batteries (AORFBs). A significant challenge in this field is the long-term durability and cycling stability of the electroactive materials. Research has demonstrated that incorporating anthraquinone derivatives into polymer structures can mitigate degradation pathways and enhance performance.
One critical issue for anthraquinone-based electrolytes is their susceptibility to decomposition reactions, which leads to capacity fade over time. For instance, studies on 2,6-dihydroxyanthraquinone (2,6-DHAQ) have identified that an irreversible disproportionation reaction of the doubly reduced state can form 2,6-dihydroxyanthrone (DHA), which then dimerizes. researchgate.net This process results in a loss of active material and a decline in the battery's capacity.
To counter these degradation mechanisms, researchers have focused on creating redox-active polymers and functionalizing the anthraquinone molecule. A successful strategy involves attaching solubilizing groups that also improve chemical stability. For example, starting with 1,8-dihydroxyanthraquinone (1,8-DHAQ), a scalable, one-pot synthesis was developed to create 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ). rsc.org The introduction of carboxymethyl groups significantly suppressed the detrimental disproportionation reactions both thermodynamically and kinetically. rsc.org This modification led to a remarkable improvement in cycling stability. In a flow cell utilizing DCDHAQ, a very low capacity fade rate of 0.03% per day was achieved, demonstrating the efficacy of this molecular design strategy. rsc.org
Similarly, phosphonate-functionalized anthraquinones have been developed for use in near-neutral pH aqueous flow batteries, showing high chemical stability at both pH 9 and 12. researchgate.net These findings underscore a clear principle: by polymerizing or strategically functionalizing the this compound core, it is possible to create robust redox-active materials with the enhanced cycling stability required for practical energy storage applications.
Table 1: Performance of Functionalized Anthraquinone Derivatives in Redox Flow Batteries
| Anthraquinone Derivative | Electrolyte pH | Capacity Fade Rate (%/day) | Reference |
| 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ) | 14 | 0.03 | rsc.org |
| 2,6-DPPEAQ (phosphonate-functionalized) | 9 and 12 | High stability reported | researchgate.net |
Composites with Carbon Nanotubes (MWCNTs) for Improved Electrical Conductivity
While polyhydroxyanthraquinones are redox-active, their inherent electrical conductivity is often low, which can limit their performance in solid-state devices. To overcome this limitation, researchers have developed composites by incorporating highly conductive nanomaterials, such as multi-walled carbon nanotubes (MWCNTs). The goal is to create a three-dimensional conductive network within the material, facilitating efficient electron transport to and from the redox-active sites.
The effectiveness of this approach hinges on achieving a percolation threshold, which is the critical concentration of the conductive filler (MWCNTs) at which a continuous conductive path is formed throughout the insulating polymer matrix. acs.org Studies on composites of a related polymer, poly(hydroquinonyl-benzoquinonyl sulfide) (PHBQS), with MWCNTs have quantified this effect. The electronic conductivity of the composite material increases dramatically as the concentration of MWCNTs surpasses the percolation threshold. acs.org
In one study, a percolation threshold (φc) of 0.95 wt% MWCNT was determined. acs.org For a composite containing 4.7 wt% MWCNTs (well above the threshold), an optimal balance of filler content and conductivity was achieved, reaching a value of 5.2 × 10⁻² S cm⁻¹. acs.org This represents a significant increase over the neat polymer, enabling superior electrochemical performance. For example, cathodes made from this composite exhibited high active material utilization and excellent rate performance in lithium batteries. acs.org
This strategy has also been applied to bio-based polyhydroxyanthraquinone (PHAQ) polymers. To improve their cycling performance in lithium metal batteries, composites were synthesized using 10 wt% MWCNTs. acs.org These composites displayed high-voltage discharge capabilities and retained significant capacity after 100 cycles, demonstrating that the enhanced electronic conduction provided by the MWCNT network is crucial for unlocking the electrochemical potential of these materials. acs.org
Table 2: Electrical Conductivity of Anthraquinone-Based Polymer/MWCNT Composites
| Polymer Matrix | MWCNT Content (wt%) | Achieved Electrical Conductivity (S cm⁻¹) | Percolation Threshold (φc) (wt%) | Reference |
| Poly(hydroquinonyl-benzoquinonyl sulfide) | 4.7 | 5.2 × 10⁻² | 0.95 | acs.org |
| Polyhydroxyanthraquinone-formaldehyde | 10 | Improved cycling performance noted | Not specified | acs.org |
Proton Conduction in Nano-channels
The transport of protons is a fundamental process in many electrochemical devices, including fuel cells. A promising strategy for designing highly effective proton exchange membranes involves creating well-defined, one-dimensional nano-channels that facilitate rapid proton movement. The molecular structure of this compound, with its abundance of hydroxyl (-OH) groups, makes it a theoretically ideal candidate for constructing materials with such capabilities.
Proton conduction in confined nano-channels often occurs via the Grotthuss mechanism, where protons "hop" through a hydrogen-bonded network of water molecules or other proton-donating groups. The efficiency of this transport is highly dependent on the structure and connectivity of this network. Materials like metal-organic frameworks (MOFs) have been extensively studied for this purpose, as they provide crystalline porous structures that can be functionalized to create pathways for proton transport. rsc.org
Although direct experimental realization of an this compound-based proton conductor has yet to be reported, its potential is clear. By assembling this compound molecules into an ordered, porous framework, it would be possible to create nano-channels lined with hydroxyl groups. These -OH groups could form an extensive and ordered hydrogen-bonding network, providing a low-energy pathway for proton hopping. This architecture could mimic the highly efficient proton transport observed in biological channels and specially designed synthetic systems. d-nb.info The development of such materials represents a compelling future research direction for creating next-generation, high-temperature proton exchange membranes.
Chemosensors and Biosensors Research
The anthraquinone scaffold is not only redox-active but also possesses useful photophysical properties, making it a suitable platform for the development of fluorescent chemosensors. scispace.com A chemosensor is a molecule designed to signal the presence of a specific chemical species (analyte) through a change in an observable property, such as color or fluorescence. Anthraquinone-based chemosensors have been successfully developed for the detection of various metal ions. scispace.com
The general design principle involves modifying the anthraquinone core with a receptor unit that can selectively bind to a target ion. This binding event alters the electronic structure of the anthraquinone chromophore, leading to a change in its fluorescence emission. For example, an anthraquinone derivative incorporating a calix tandfonline.comcrown-6 receptor showed a selective fluorescent response to Indium (In³⁺) ions. scispace.com Upon binding with In³⁺, the sensor's fluorescence emission at 625 nm decreased while a new emission peak appeared at 535 nm, allowing for ratiometric detection of the ion. scispace.com Another derivative was designed for the selective detection of Magnesium (Mg²⁺) in the nanomolar range and was even used for bioimaging of Mg²⁺ in cells. scispace.com
This compound represents a particularly promising starting point for novel chemosensors. Its eight hydroxyl groups provide multiple sites for either direct coordination with metal ions or for further chemical modification to install more complex and selective receptor moieties. The dense array of hydroxyl groups could lead to sensors with high sensitivity and selectivity for specific cations, driven by multivalent coordination interactions. This area of research is ripe for exploration, with the potential to develop new analytical tools for environmental monitoring and biological imaging.
Pigments and Dyes Research (Academic Perspectives on Structure-Color Relationship)
The color of organic molecules is intrinsically linked to their electronic structure and their ability to absorb light at specific wavelengths in the visible spectrum. The relationship between a molecule's structure and its color is a central theme in the chemistry of pigments and dyes. The this compound molecule provides a classic example of this principle, featuring a combination of a chromophore and multiple auxochromes.
The chromophore is the part of the molecule responsible for absorbing light. In this case, it is the conjugated system of the anthraquinone core. This core itself absorbs light, but the presence of substituent groups, known as auxochromes , can modify the wavelength and intensity of this absorption. Auxochromes are functional groups that, when attached to a chromophore, alter its light-absorbing properties. The hydroxyl (-OH) groups on this compound are powerful auxochromes.
These electron-donating hydroxyl groups interact electronically with the anthraquinone system, effectively extending the conjugation and lowering the energy gap between the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). A smaller HOMO-LUMO gap means that the molecule can absorb lower-energy (longer wavelength) light. This shift in the absorption maximum towards longer wavelengths is known as a bathochromic or "red" shift.
Research on polyhydroxyanthraquinones (PHAQs) has confirmed that the degree of hydroxylation has a significant effect on the molecule's redox potential, which is a direct reflection of its electronic energy levels. nih.gov Therefore, by varying the number and position of hydroxyl groups on the anthraquinone scaffold, it is possible to finely tune the molecule's color. The eight hydroxyl groups in this compound produce a significant bathochromic shift, making it a strongly colored compound and a subject of academic interest for understanding and predicting the properties of organic pigments.
Supramolecular Chemistry and Self-Assembled Architectures
Supramolecular chemistry is the field of chemistry that explores the complex structures formed by the association of two or more chemical species held together by non-covalent intermolecular forces. researchgate.net These forces—including hydrogen bonding, π-π stacking, and van der Waals interactions—are weaker than covalent bonds but are highly directional and can act cooperatively to guide the spontaneous organization of molecules into well-defined, functional architectures. This process is known as self-assembly. tandfonline.com
The molecular structure of this compound is exceptionally well-suited for directing self-assembly. It possesses two key features that can be exploited:
A Planar Aromatic Core: The flat anthraquinone core is prone to π-π stacking interactions, where multiple molecules stack on top of one another like a deck of cards.
Multiple Hydrogen-Bonding Groups: With eight hydroxyl groups, the molecule has a high capacity to act as both a hydrogen bond donor (from the H) and a hydrogen bond acceptor (from the O). This allows for the formation of extensive and robust intermolecular hydrogen-bonding networks.
These interactions can guide this compound molecules to self-assemble into ordered, one-dimensional structures like fibers or two-dimensional sheets. researchgate.net By chemically modifying the hydroxyl groups with other functional units, chemists can further program the self-assembly process to create even more complex hierarchical structures. tandfonline.comtandfonline.com This bottom-up approach to materials fabrication is a powerful tool for creating novel materials with functions derived directly from the programmed organization of their molecular components.
A fascinating application of self-assembly is the creation of liquid crystals. Discotic liquid crystals are formed by disc-shaped molecules, known as mesogens, which can self-assemble into ordered columnar structures while still maintaining liquid-like fluidity. These columnar phases are of great interest for their potential use in organic electronic devices, such as one-dimensional organic conductors.
The rational design of discotic mesogens involves engineering a molecule with a rigid, planar central core and flexible peripheral side chains. The anthraquinone core is an excellent candidate for this central unit. nih.gov In fact, a closely related compound, rufigallol (B1680268) (1,2,3,5,6,7-hexahydroxy-9,10-anthraquinone), was one of the first systems reported to form columnar mesophases. researchgate.net
The design principle is as follows:
The Core: The flat, rigid this compound core provides the disc-like shape and promotes π-π stacking interactions, which favor the formation of columns.
The Side Chains: The eight hydroxyl groups serve as attachment points for long, flexible alkyl or alkyloxy chains. These chains act as a "solvent" for the rigid cores, preventing them from crystallizing into a regular solid and allowing them to arrange into the liquid crystalline phase.
By carefully choosing the length and chemical nature of these side chains, researchers can control the temperature range and type of the liquid crystal phase. researchgate.net X-ray diffraction studies on various anthraquinone-based discotic liquid crystals have confirmed the formation of highly ordered hexagonal columnar (Colh) phases. tandfonline.comtandfonline.com Some of these materials exhibit stable liquid crystal phases over a very wide temperature range, from over 150°C down to -50°C, making them suitable for practical device applications. nih.gov The ability to rationally design molecules like this compound derivatives to self-assemble into these highly ordered, functional materials is a testament to the power of modern supramolecular chemistry.
Elucidation of Self-Assembly Mechanisms
The spontaneous organization of molecules into ordered, functional superstructures is a cornerstone of advanced materials science. For this compound and its derivatives, this self-assembly is primarily governed by a sophisticated interplay of non-covalent interactions. The molecular architecture, characterized by a planar aromatic core and a periphery rich in hydroxyl groups, predisposes these compounds to form highly ordered assemblies. The elucidation of these mechanisms relies on understanding the dominant intermolecular forces, principally hydrogen bonding and π-π stacking interactions. While detailed crystallographic studies specifically on unsubstituted this compound are not extensively documented in publicly accessible literature, the self-assembly mechanisms can be thoroughly elucidated by examining closely related polyhydroxyanthraquinone and polycyclic aromatic hydrocarbon derivatives.
The primary driving forces behind the self-assembly of these molecules are strong, directional hydrogen bonds and cohesive π-π stacking interactions. The eight peripheral hydroxyl groups of this compound offer a high density of hydrogen bond donors and acceptors, leading to the formation of robust and extensive two-dimensional networks. Complementing this is the large, electron-rich aromatic system which promotes face-to-face stacking, organizing the molecules into columnar structures.
Key Intermolecular Forces:
Hydrogen Bonding: The defining feature of this compound is its eight hydroxyl (-OH) groups. These groups can participate in extensive intermolecular hydrogen bonding, creating a network of O-H···O bonds. This is similar to the behavior observed in other polyhydroxylated aromatic molecules, such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), a well-studied analogue. In HHTP, molecules form two-dimensional planar sheets, or (4,4) nets, connected by hydrogen bonds between neighboring molecules nih.govchalmers.se. The numerous hydroxyl groups in this compound would facilitate similar, likely even more complex and robust, hydrogen-bonded networks, dictating the primary structure of the resulting supramolecular assembly. Both intramolecular and intermolecular hydrogen bonds are crucial in stabilizing the conformation of individual molecules and the larger assembly nih.gov.
π-π Stacking: The planar, polycyclic aromatic core of the anthraquinone moiety is crucial for promoting π-π stacking interactions. These non-covalent interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent molecules. This leads to the arrangement of molecules in columnar stacks. Studies on various anthraquinone and aromatic derivatives show that the typical centroid-to-centroid distance for such π-π stacking is in the range of 3.4 to 3.8 Å nih.govresearchgate.net. This stacking is a significant contributor to the thermodynamic stability of the assembled structure and is responsible for the formation of one-dimensional order, complementing the two-dimensional networks formed by hydrogen bonding nih.govresearchgate.net.
The synergy between these orthogonal interactions—in-plane hydrogen bonding and out-of-plane π-π stacking—is the fundamental mechanism for the self-assembly of this compound into well-defined, three-dimensional supramolecular architectures. The planarity enforced by the aromatic system is essential for effective stacking, while the hydroxyl groups provide the directional "glue" to organize the molecules laterally. Computational studies and spectroscopic analysis are key methods used to investigate these aggregation phenomena and determine the thermodynamic parameters of self-association researchgate.netresearchgate.netrsc.orgresearchgate.netmdpi.com.
The following table summarizes key research findings on the non-covalent interactions that drive the self-assembly of polyhydroxylated aromatic molecules, which serve as a model for understanding this compound.
| Interaction Type | Key Parameters | Typical Values | Model Compound / System | Reference |
|---|---|---|---|---|
| π-π Stacking | Centroid-to-Centroid Distance | 3.4 Å - 3.8 Å | Porous Supramolecular Frameworks | nih.gov |
| π-π Stacking | Centroid-to-Centroid Distance | 3.5760 (9) Å | 1,8-dihydroxyanthraquinone co-crystal | nih.gov |
| Hydrogen Bonding | Connectivity | Formation of 2D (4,4) nets | 2,3,6,7,10,11-Hexahydroxytriphenylene | nih.govchalmers.se |
| Intramolecular Hydrogen Bonding | Bond Type | Hydroxy-O—H⋯O(carbonyl) | 1,8-dihydroxyanthraquinone | nih.gov |
| Intermolecular Hydrogen Bonding | Bond Type | O—H⋯O | Hydroxyanthraquinone derivatives | researchgate.net |
Future Directions and Research Opportunities
Exploration of Novel Derivatization Pathways for Multifunctional Materials
The multiple hydroxyl groups of octahydroxyanthraquinone offer extensive possibilities for chemical modification, paving the way for the creation of novel multifunctional materials. Future research will likely focus on strategic derivatization to tailor the compound's properties for specific applications.
One promising avenue is polymerization. The hydroxyl groups can serve as reactive sites for condensation reactions with various linkers. For instance, following methodologies applied to other polyhydroxyanthraquinones (PHAQs), formaldehyde (B43269) could be employed as a linker under acidic conditions to synthesize polymers of this compound. acs.orgnih.gov This approach could address challenges such as dissolution of the active material in electrolyte solutions when considering applications in energy storage. acs.orgnih.gov Researchers could explore a variety of aldehyde linkers, such as glyoxal (B1671930) and glutaraldehyde (B144438), to modulate the properties of the resulting polymers. nih.gov
Furthermore, the hydroxyl moieties can be functionalized through esterification, etherification, or silylation to introduce new functionalities. These modifications can alter the solubility, electronic properties, and self-assembly behavior of the parent molecule. By attaching specific functional groups, it may be possible to design this compound derivatives that exhibit liquid crystalline phases, act as sensors for specific analytes, or possess enhanced charge-transport properties. The synthesis of such derivatives will enable a systematic investigation of structure-property relationships, a crucial step in the development of advanced materials.
Advanced Computational Predictions for Rational Material Design
Computational chemistry is a powerful tool for accelerating the design and discovery of new materials. In the context of this compound, advanced computational methods can provide deep insights into its electronic structure, reactivity, and potential performance in various applications, guiding experimental efforts.
Beyond static properties, computational methods can also be used to study the dynamics of these systems. Molecular dynamics (MD) simulations can provide insights into the intermolecular interactions and self-assembly behavior of this compound derivatives in different environments. This is particularly relevant for designing materials with specific morphologies, such as organic thin films for electronic devices. Furthermore, computational techniques like distortion/interaction analysis and energy decomposition analysis can be beneficial in understanding and predicting the reactivity of these compounds in various chemical transformations. researchgate.net
The synergy between computational predictions and experimental validation will be key to the rational design of this compound-based materials with tailored functionalities.
Integration with Emerging Technologies and Nanomaterials
The unique properties of this compound make it a compelling candidate for integration with emerging technologies and nanomaterials, leading to the development of next-generation composite materials and devices.
The incorporation of this compound into nanostructured carbons, such as carbon nanotubes (CNTs) and graphene, could lead to hybrid materials with enhanced electrical conductivity and mechanical stability. acs.org These composites could find applications in energy storage, catalysis, and sensing. For example, a composite of polymerized this compound and multi-walled carbon nanotubes (MWCNTs) could exhibit improved cycling performance as a cathode material in lithium-ion batteries. acs.org
Furthermore, the hydroxyl groups of this compound can be used to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. These materials are known for their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis.
The fabrication of this compound-based nanoparticles and thin films represents another exciting research direction. Organic nanomaterials often exhibit size- and shape-dependent properties that are different from their bulk counterparts. researchgate.netnih.gov Techniques such as self-assembly and nano-precipitation can be explored to create well-defined nanostructures of this compound and its derivatives for applications in nanomedicine, bioimaging, and electronics. researchgate.netnih.gov
Interdisciplinary Research Synergies in Materials Science and Chemistry
The full potential of this compound can only be realized through strong interdisciplinary collaborations between materials scientists and chemists. The complex challenges in designing and synthesizing functional materials from this versatile molecule necessitate a multifaceted approach that combines expertise from various fields.
Synthetic chemists can focus on developing novel and efficient methods for the derivatization and polymerization of this compound. acs.orgnih.gov Materials scientists can then characterize the physical and chemical properties of these new materials and explore their performance in various applications, from electronic devices to biomedical systems. researchgate.net This collaborative feedback loop, where the performance of the material informs the next generation of molecular design, is crucial for rapid progress.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing octahydroxyanthraquinone, and how can experimental reproducibility be ensured?
- Methodology : Synthesis typically involves hydroxylation of anthraquinone derivatives under controlled acidic or alkaline conditions. Key steps include:
- Precursor preparation (e.g., anthraquinone sulfonation followed by hydrolysis).
- Optimization of reaction parameters (temperature, pH, catalyst concentration) .
- Purification via column chromatography or recrystallization.
Q. Which analytical techniques are most effective for characterizing this compound’s structural properties?
- Recommended Methods :
- Spectroscopy : NMR (¹H/¹³C) for hydroxyl group identification, FT-IR for functional group analysis .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Chromatography : HPLC or TLC to assess purity and stability under varying conditions .
Q. How can researchers evaluate the stability of this compound in different solvents or environmental conditions?
- Protocol :
- Conduct accelerated degradation studies (e.g., exposure to light, heat, or oxidizing agents).
- Monitor changes via UV-Vis spectroscopy or HPLC retention times .
- Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .
Advanced Research Questions
Q. What experimental frameworks are suitable for investigating the redox behavior of this compound in biological systems?
- Design :
- Electrochemical analysis (cyclic voltammetry) to quantify redox potentials .
- Pair with in vitro assays (e.g., cell culture models) to assess biological activity.
- Address confounding variables (e.g., pH, competing ions) using factorial experimental design .
Q. How can conflicting data on this compound’s solubility or reactivity be resolved?
- Analytical Strategy :
- Perform meta-analysis of existing literature to identify methodological inconsistencies (e.g., solvent polarity, temperature gradients) .
- Replicate disputed experiments under standardized conditions and apply statistical tests (e.g., ANOVA) to quantify variability .
- Use computational tools (e.g., COSMO-RS) to model solubility trends .
Q. What methodologies are recommended for studying the interaction of this compound with metal ions or biomolecules?
- Approach :
- Spectroscopic Titration : Monitor binding affinity via fluorescence quenching or UV-Vis shifts .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Molecular Dynamics Simulations : Predict interaction mechanisms using software like GROMACS .
Methodological Best Practices
- Data Validation : Cross-validate results using orthogonal techniques (e.g., NMR + X-ray crystallography) to minimize instrumentation bias .
- Ethical Compliance : Ensure all synthetic protocols adhere to safety guidelines (e.g., OSHA standards for handling anthraquinone derivatives) .
- Literature Integration : Systematically review primary sources (e.g., Beilstein Journal of Organic Chemistry) to avoid redundant hypotheses and align with current research gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
